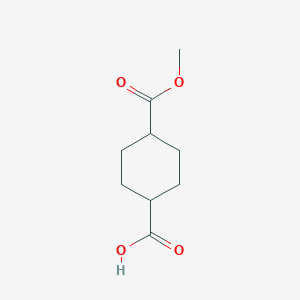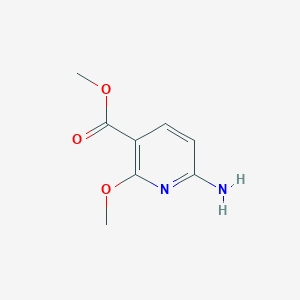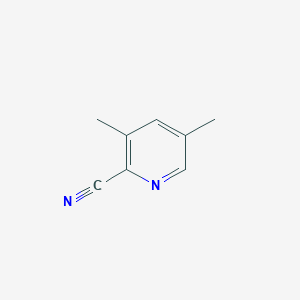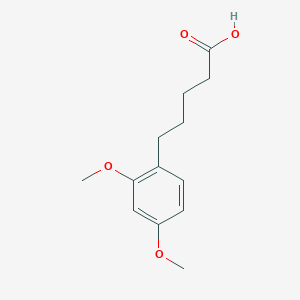
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazinone family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of immune cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in lab experiments is its unique chemical structure and properties. It has been found to possess potent anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its anti-inflammatory and anti-tumor effects. Additionally, researchers could explore ways to improve the solubility of the compound to make it more suitable for in vivo studies. Finally, more studies could be conducted to investigate the safety and efficacy of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one in humans.
Conclusion:
In conclusion, 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one is a chemical compound with promising therapeutic applications. Its unique chemical structure and properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one involves the reaction of 3,5-dichloro-6-methylpyrazin-2(1H)-one with benzyl bromide in the presence of a base. The reaction takes place at room temperature and yields 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one as a white solid.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
173200-35-6 |
|---|---|
Produktname |
1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one |
Molekularformel |
C12H10Cl2N2O |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
1-benzyl-3,5-dichloro-6-methylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-10(13)15-11(14)12(17)16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ZDYCSKHTKTYOAA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(N=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl |
Synonyme |
1-benzyl-3,5-dichloro-6-Methylpyrazin-2(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)



![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)



![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)




